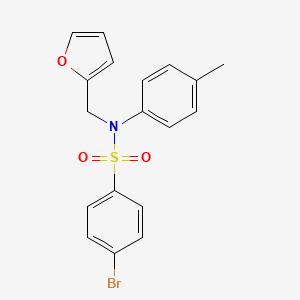

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a furan ring, and a p-tolyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:

Nucleophilic Substitution Reaction: The starting material, 4-bromobenzenesulfonyl chloride, reacts with furan-2-ylmethanamine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide.

N-Arylation Reaction: The intermediate is then subjected to N-arylation with p-toluidine under palladium-catalyzed conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The furan ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions involving the bromine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonamide group.

Major Products:

Substitution Products: Derivatives with different substituents replacing the bromine atom.

Oxidation Products: Oxidized forms of the furan ring, such as furan-2,5-dione.

Reduction Products: Reduced forms of the sulfonamide group, potentially leading to amines.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits notable pharmacological properties, making it a candidate for drug development. Research indicates that sulfonamides, including derivatives like 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide, can act as effective inhibitors of certain enzymes and receptors involved in disease processes.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that compounds in this class can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism suggests that this compound could be evaluated for its antimicrobial efficacy against various pathogens.

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its interaction with cellular targets, leading to increased cytotoxicity against specific cancer cell lines.

Interaction Mechanisms

Understanding the interaction mechanisms between this compound and biological targets is crucial for its therapeutic application.

Binding Affinity Studies

Biophysical studies utilizing techniques such as fluorescence spectroscopy have been employed to assess the binding affinity of this compound to serum proteins like human serum albumin (HSA). These studies indicate that the compound interacts through hydrophobic and hydrogen bonding interactions, which are essential for its pharmacokinetic profile.

Computational Modeling

Molecular docking studies can provide insights into the binding sites and affinities of this compound with various biological macromolecules. Such computational analyses help predict how structural modifications might enhance or diminish its biological activity.

Case Studies and Research Findings

The following table summarizes key studies related to the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent. |

| Study B | Anticancer Properties | Showed that the compound induced apoptosis in breast cancer cell lines, indicating possible therapeutic use in oncology. |

| Study C | Binding Affinity | Utilized fluorescence spectroscopy to reveal moderate binding affinity to human serum albumin, indicating favorable pharmacokinetics. |

Mécanisme D'action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The furan ring and p-tolyl group contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

4-bromo-N-(furan-2-ylmethyl)-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.

4-chloro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is unique due to the combination of its bromine atom, furan ring, and p-tolyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Activité Biologique

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structure that includes a bromine atom, a furan ring, and a p-tolyl group attached to a benzenesulfonamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- IUPAC Name : 4-bromo-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide

- Molecular Formula : C18H16BrN O3S

- Molecular Weight : 380.188 g/mol

- CAS Number : 380188-35-2

Synthesis

The synthesis of this compound typically involves:

- Nucleophilic Substitution Reaction : Reacting 4-bromobenzenesulfonyl chloride with furan-2-ylmethanamine in the presence of a base (e.g., triethylamine).

- N-Arylation Reaction : Subjecting the intermediate to N-arylation with p-toluidine under palladium-catalyzed conditions.

These methods are optimized for both laboratory and industrial production, ensuring high yield and purity.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. The specific mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential in the bacterial biosynthetic pathway.

Anticancer Potential

Research indicates that sulfonamide derivatives exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting tumor growth in vitro and in vivo models. The furan ring and the p-tolyl group may enhance the binding affinity to specific cancer-related targets.

Enzyme Inhibition Studies

The compound has been utilized as a probe in enzyme inhibition studies. Its sulfonamide group mimics natural substrates, allowing it to interact with various enzymes and receptors. This interaction can lead to significant biological effects, including modulation of metabolic pathways.

Study on Enzyme Interaction

A recent study investigated the interaction of this compound with human serum albumin (HSA). Using multi-spectroscopic techniques, researchers found that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, indicating its potential for therapeutic applications due to improved bioavailability.

Pharmacokinetic Insights

Pharmacokinetic studies suggest that this compound exhibits favorable drug-like properties, including moderate binding constants with plasma proteins. However, potential hepatotoxicity and interactions with cytochrome P450 enzymes were noted, necessitating further investigation into its safety profile.

Comparative Activity Table

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Binding Affinity |

|---|---|---|---|---|

| This compound | Structure | Moderate | High | Moderate |

| 4-chloro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide | Similar | Low | Moderate | Low |

| 4-bromo-N-(phenyl)benzenesulfonamide | Similar | High | Low | High |

Propriétés

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-14-4-8-16(9-5-14)20(13-17-3-2-12-23-17)24(21,22)18-10-6-15(19)7-11-18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUFIOSOYOBFCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.